1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE
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Overview
Description
1-[4-(BICYCLO[221]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is a complex organic compound that features a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves multiple steps. One common method involves the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide . This reaction produces a group of framework N-(oxiran-2-yl)methylsulfonamides, which can be further transformed into the desired compound through additional steps such as aminolysis with benzylamine and benzylpiperazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the bicyclic structure or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and phenoxy moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or other oxygenated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties may be useful in developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets. The bicyclic structure and piperazine moiety allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could influence various biological processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A related compound with a similar bicyclic structure but different functional groups.
Bicyclo[2.2.1]hept-5-en-2-one: Another similar compound with a ketone functional group instead of the piperazine and phenoxy moieties.
Uniqueness
1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is unique due to its combination of a bicyclic structure with piperazine and phenoxy functional groups. This combination imparts distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.
Properties
IUPAC Name |
1-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-20(15-24-19-4-2-1-3-5-19)22-10-8-21(9-11-22)14-18-13-16-6-7-17(18)12-16/h1-7,16-18H,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURGQMGVBGIYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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